An In-depth Technical Guide to the Chemical Properties of 9-Anthracenecarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 9-Anthracenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 9-Anthracenecarboxylic acid (9-ACA), a versatile organic compound with significant applications in biomedical research, particularly as a chloride channel blocker. This document details its physical and spectroscopic properties, chemical reactivity, and established experimental protocols for its synthesis, purification, and application in electrophysiology. The information is structured to be a practical resource for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
9-Anthracenecarboxylic acid is a solid, yellow, crystalline powder. Its core structure consists of an anthracene backbone with a carboxylic acid group at the 9-position. This structure imparts unique fluorescent properties and allows for its function as a chloride channel inhibitor.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 9-Anthracenecarboxylic acid is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₀O₂ | [2] |
| Molecular Weight | 222.24 g/mol | [2][3] |
| Appearance | Yellow powder/crystals | [1] |
| Melting Point | 213-217 °C | [4] |
| pKa | 3.65 (at 25 °C) | [4] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approximately 1 mg/mL).[2] | |
| UV/Vis Maximum (λmax) | 253 nm | [2] |
Spectroscopic Data
The spectroscopic properties of 9-Anthracenecarboxylic acid are crucial for its identification and characterization.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 9-Anthracenecarboxylic acid displays characteristic signals for the aromatic protons of the anthracene core.[5]
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.[6]
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 9-Anthracenecarboxylic acid shows characteristic absorption bands for the carboxylic acid functional group (O-H and C=O stretching) and the aromatic ring system.[7][8]
Experimental Protocols
Synthesis of 9-Anthracenecarboxylic Acid
A common method for the synthesis of 9-Anthracenecarboxylic acid involves the oxidation of 9-anthraldehyde.[9][10]
Materials:
-
9-anthraldehyde
-
Isopropanol
-
2-methyl-2-butene
-
Sodium dihydrogen phosphate
-
Sodium chlorite
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Water
Procedure:
-
In a reaction flask, combine 100g of 9-anthraldehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.[9]
-
Under stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water.[9]
-
Slowly add a solution of 68.6g of sodium chlorite in 300g of water, maintaining the temperature between 20-30°C.[9]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.[9]
-
Remove the solvent by distillation under reduced pressure.[9]
-
Adjust the pH of the remaining mixture to 2-3 using concentrated hydrochloric acid, which will cause a solid to precipitate.[9]
-
Add 1000g of ethyl acetate to dissolve the solid, then filter the solution.[9]
-
Wash the organic phase twice with 300g portions of water.[9]
-
Evaporate the organic phase to yield the crude 9-Anthracenecarboxylic acid as a yellow solid.[9]
Purification by Recrystallization
Purification of the crude product is typically achieved by recrystallization from a suitable solvent like toluene.[11][12][13]
Materials:
-
Crude 9-Anthracenecarboxylic acid
-
Toluene (or another suitable solvent)
Procedure:
-
Dissolve the crude 9-Anthracenecarboxylic acid in a minimum amount of hot toluene.[11][12]
-
If insoluble impurities are present, perform a hot filtration to remove them.[14]
-
Allow the hot, saturated solution to cool slowly to room temperature.[11]
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.[12]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Application as a Chloride Channel Blocker in Patch-Clamp Electrophysiology
9-Anthracenecarboxylic acid is widely used to block chloride channels in various cell types. The following is a general protocol for its application in whole-cell patch-clamp recordings.[15][16]
Materials:
-
Cells expressing the chloride channel of interest
-
Extracellular and intracellular recording solutions
-
9-Anthracenecarboxylic acid stock solution (e.g., in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare a stock solution of 9-Anthracenecarboxylic acid in DMSO. The final concentration of DMSO in the recording solution should be kept low (typically <0.5%) to avoid solvent effects.[15]
-
Plate the cells on coverslips suitable for microscopy.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ and fill with the appropriate intracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal).[17]
-
Rupture the cell membrane to achieve the whole-cell configuration.[16]
-
Record baseline chloride currents using a suitable voltage protocol.
-
Perfuse the chamber with the extracellular solution containing the desired final concentration of 9-Anthracenecarboxylic acid.
-
Record the chloride currents in the presence of the blocker until a steady-state effect is observed.
-
To test for reversibility, wash out the compound by perfusing with the control extracellular solution.
Visualizations
Logical Workflow for Synthesis and Purification
Experimental Workflow for Patch-Clamp Analysis
Signaling Pathway: Inhibition of a Chloride Channel
References
- 1. spectrabase.com [spectrabase.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-Anthracenecarboxylic acid | 723-62-6 [chemicalbook.com]
- 5. 9-Anthracenecarboxylic acid(723-62-6) 1H NMR spectrum [chemicalbook.com]
- 6. 9-Anthracenecarboxylic acid(723-62-6) 13C NMR spectrum [chemicalbook.com]
- 7. 9-Anthracenecarboxylic acid(723-62-6) IR Spectrum [chemicalbook.com]
- 8. 9-Anthracenecarboxylic acid(723-62-6) IR2 spectrum [chemicalbook.com]
- 9. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Patch Clamp Protocol [labome.com]
